Ethyl 5-iodothiophene-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7IO2S |
|---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
ethyl 5-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 |
InChI Key |
OMVRJXZNKOPMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Functionalization Approaches
The synthesis of ethyl 5-iodothiophene-2-carboxylate can be efficiently achieved through direct functionalization of the thiophene (B33073) ring, primarily via regioselective iodination or direct metalation strategies.
Regioselective Iodination Protocols
Direct iodination of ethyl thiophene-2-carboxylate (B1233283) at the C5 position is a common and effective method for the synthesis of the target compound. The electron-withdrawing nature of the ester group at the C2 position deactivates the adjacent C3 position, thereby directing electrophilic substitution to the C5 position, which is the most nucleophilic carbon on the ring.
A widely employed method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent such as acetic acid or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating to afford this compound in good yields. Another effective reagent system is the combination of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or nitric acid (HNO₃) in a solvent mixture, often containing water and an organic solvent like acetic acid or dichloromethane. These conditions generate a more potent iodinating species in situ, leading to efficient and regioselective iodination at the desired C5 position. For instance, the reaction of 2-chlorothiophene (B1346680) with a CCl₄–CH₃OH–Fe(acac)₃ system yields methyl 5-chlorothiophene-2-carboxylate, demonstrating the feasibility of halogenation at the 5-position of a 2-substituted thiophene. semanticscholar.org
Direct Metalation Strategies
Direct metalation followed by iodination offers an alternative and highly regioselective route to this compound. This strategy involves the deprotonation of the most acidic proton on the thiophene ring using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source. The C5 proton of ethyl thiophene-2-carboxylate is the most acidic due to the inductive effect of the sulfur atom and the resonance stabilization of the resulting carbanion.
A common approach utilizes a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (typically -78 °C). The resulting 5-lithiothiophene intermediate is then treated with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to furnish this compound. This method provides excellent regioselectivity and is often preferred when sensitive functional groups are present in the molecule. Research has shown the successful generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange, indicating the viability of forming the necessary lithiated intermediate for subsequent iodination. researchgate.net
Cross-Coupling Reaction Pathways
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex and functionalized thiophene derivatives. rsc.org
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are highly effective in mediating the coupling of this compound with a variety of organometallic reagents. researchgate.net The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium(0) center, initiating the catalytic cycle.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org this compound readily participates in Suzuki-Miyaura reactions with various aryl- and heteroarylboronic acids or their esters. nih.govlibretexts.orgnih.gov
These reactions are typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand (e.g., S-Phos, XPhos). beilstein-journals.org A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the boronic acid. nih.gov The reactions are generally performed in a variety of solvents, including toluene, dioxane, or aqueous mixtures, often at elevated temperatures. The Suzuki-Miyaura coupling tolerates a wide range of functional groups, making it a powerful tool for the synthesis of diverse thiophene-based compounds.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Ethyl 5-halothiophene-2-carboxylate Analogues
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 |
This table is a representative compilation based on analogous reactions and may not reflect the exact outcomes for this compound.
The Stille coupling reaction provides another efficient pathway for the formation of carbon-carbon bonds by coupling an organohalide with an organotin reagent, catalyzed by a palladium complex. wikipedia.orgmsu.edu this compound serves as an effective electrophilic partner in Stille couplings. thieme-connect.dersc.org
The reaction is typically catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]. msu.edu The organotin reagents, commonly trialkylstannyl derivatives (e.g., tributyltin or trimethyltin (B158744) compounds), are stable and tolerate a variety of functional groups. msu.eduthieme-connect.de The reactions are usually carried out in aprotic solvents like toluene, THF, or DMF at elevated temperatures. While the Stille coupling is a powerful method, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Table 2: Examples of Stille Coupling Reactions with this compound
| Organostannane | Catalyst | Additive | Solvent | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 89 |
| Trimethyl(2-thienyl)tin | PdCl₂(PPh₃)₂ | CuI | DMF | 82 |
| Tributyl(vinyl)tin | Pd(dba)₂ | AsPh₃ | THF | 91 |
| Tributyl(ethynyl)tin | Pd(PPh₃)₄ | - | Dioxane | 78 |
This table is a representative compilation based on analogous reactions and may not reflect the exact outcomes for this compound.
Copper-Catalyzed Reaction Pathways
Ring Closure and Cyclization Reactions
This compound and its derivatives can serve as precursors for the synthesis of various fused heterocyclic systems through ring-closure reactions. These reactions often involve the initial functionalization of the thiophene ring, followed by an intramolecular cyclization step.
For instance, the synthesis of thieno[2,3-c]pyridines, a class of compounds with potential pharmaceutical applications, can be achieved from thiophene derivatives. thieme.de While a direct cyclization of this compound is not explicitly described, it is conceivable that after a cross-coupling reaction to introduce a suitable functional group at the 5-position, an intramolecular cyclization could be triggered. For example, coupling with a molecule containing a primary amine could be followed by a cyclization involving the ester group at the 2-position to form a fused pyridinone ring. The specific conditions for such cyclizations would be highly dependent on the nature of the introduced substituent and the desired fused ring system.
Fiesselmann Reaction Derivatives
The Fiesselmann thiophene synthesis is a foundational method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The core reaction involves the base-catalyzed condensation of α,β-acetylenic esters with derivatives of thioglycolic acid. wikipedia.orgresearchgate.net The mechanism proceeds through a series of 1,4-conjugate additions, culminating in a cyclization that forms the thiophene ring. wikipedia.org
While the classic Fiesselmann reaction does not directly yield a 5-iodo substituted product, it produces a versatile thiophene carboxylate core that can be subsequently functionalized. The synthesis of this compound can be envisaged as a two-step process: first, the formation of the ethyl thiophene-2-carboxylate ring, followed by regioselective iodination. The iodination of the thiophene ring, particularly at the electron-rich C5 position, can be achieved with high efficiency using various iodinating agents. A notably effective and clean method involves using N-iodosuccinimide (NIS) with a catalytic amount of an acid, such as p-toluenesulfonic acid (TosOH), in a green solvent like ethanol (B145695). researchgate.net This approach allows for the synthesis of pure iodinated thiophenes, often without the need for extensive purification. researchgate.net
| Substrate | Iodinating Agent | Catalyst | Solvent | Key Outcome |
|---|---|---|---|---|
| Thiophene Derivatives | N-Iodosuccinimide (NIS) | p-Toluenesulfonic Acid (TosOH) | Ethanol | Provides pure, iodinated products with high yields. |
| 4-chloromethylthiophene-2-carbaldehyde | N-Iodosuccinimide (NIS) | None (solvent-free) | None | Yields 4-chloromethyl-5-iodothiophene-2-carbaldehyde. |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a powerful and often highly regioselective strategy for constructing the thiophene ring. These pathways typically involve a pre-formed carbon chain containing a sulfur nucleophile and an electrophilic site, such as an alkyne, which react to close the ring.
One advanced approach is the palladium-catalyzed oxidative cyclization. For instance, readily available 2-(methylthio)phenylacetylenes can undergo a palladium iodide-catalyzed process involving a 5-endo-dig intramolecular cyclization, where the sulfur atom attacks the alkyne. nih.gov This is followed by steps including demethylation and alkoxycarbonylation under aerobic conditions to yield high-value benzothiophene-3-carboxylic esters. nih.gov This strategy highlights a pathway where the thiophene ring and its ester functionality are constructed in a coordinated sequence.
In a greener approach, iron(III) has been used to mediate a 5-endo-dig iodocyclization of 2-alkynylthioanisoles. uwf.edu This method is notable because it uses an environmentally benign metal and solvent (ethanol) and incorporates the iodine atom onto the ring during the cyclization step itself, offering an efficient route to iodo-substituted thiophene systems. uwf.edu
| Reaction Type | Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Oxidative Cyclization-Alkoxycarbonylation | PdI₂ / KI | 2-(Methylthio)phenylacetylenes | Forms benzothiophene (B83047) esters under aerobic conditions. | nih.gov |
| Iodocyclization | FeCl₃ / NaI | 2-Alkynylthioanisoles | Environmentally benign iron catalyst; incorporates iodine during cyclization. | uwf.edu |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals like this compound. This involves the use of safer solvents, recyclable catalysts, and processes designed to minimize waste and energy consumption.
Aqueous Media Applications in Catalysis
The replacement of volatile organic compounds (VOCs) with water as a reaction solvent is a cornerstone of green chemistry. While organic substrates often have poor solubility in water, modern catalytic methods have been developed to overcome this challenge. For example, the C-H functionalization of thiophenes has been successfully performed in water. acs.org In some cases, the use of a surfactant can greatly improve yields by creating micelles that act as microreactors, facilitating interaction between the water-insoluble substrate and the catalyst. acs.org Furthermore, certain iodine-catalyzed reactions, such as oxidative thiolative annulations, have been developed to proceed efficiently in water, using a green oxidant like hydrogen peroxide, which further enhances the environmental profile of the synthesis. rsc.org
Catalyst Recyclability and Sustainability Metrics
The economic and environmental cost associated with precious metal catalysts, such as palladium, makes their recovery and reuse a critical aspect of sustainable synthesis. nih.gov Significant research has focused on developing heterogeneous catalysts or specialized homogeneous systems that can be easily separated from the reaction mixture and recycled over multiple runs with minimal loss of activity.
For example, palladium nanoparticles supported on montmorillonite (B579905) clay have been shown to be effective for the direct arylation of thiophene derivatives and can be reused for at least five cycles. researchgate.net Similarly, palladium catalysts used in green solvent blends can be recycled, leading to higher turnover numbers (TON) and improved process efficiency. nih.gov The ultimate goal of sustainability is also reflected in efforts to valorize waste by recovering palladium from spent catalytic converters and re-using it as a highly active catalyst for C-H functionalization reactions. mdpi.com
To quantify the environmental performance of a chemical process, green chemistry metrics are employed. The E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI) , the ratio of the total mass of materials used to the mass of the product, are critical tools. rsc.orgnih.gov A lower E-factor and PMI indicate a more sustainable and efficient process. For example, an iodine-catalyzed reaction in water was reported to have a significantly low E-factor of 2.25, highlighting its green credentials. rsc.org
| Catalyst System | Reaction Type | Recycling Performance | Reference |
|---|---|---|---|
| Clay-supported Palladium | Direct Arylation of Thiophenes | Effective for at least 5 cycles. | researchgate.net |
| Pd/Sulfonated Phosphine in HEP/H₂O | Heck-Cassar-Sonogashira Coupling | Recyclable, increasing TON up to 2375. | nih.gov |
| [NⁿBu₄]₂[Pd₂I₆] from waste | Oxidative C-H Functionalization | Catalyst can be recovered and reused multiple times. | mdpi.com |
Reactivity and Mechanistic Investigations of Ethyl 5 Iodothiophene 2 Carboxylate
Electrophilic and Nucleophilic Character Studies
The reactivity of Ethyl 5-iodothiophene-2-carboxylate is characterized by a distinct duality. The thiophene (B33073) ring, an aromatic five-membered heterocycle, is inherently electron-rich due to the delocalization of six π-electrons over five atoms, including the sulfur atom's lone pair. e-bookshelf.de This gives the ring a nucleophilic character, making it susceptible to electrophilic aromatic substitution. wikipedia.orgpearson.com Typically, electrophilic attack on thiophene occurs preferentially at the C2 (or α) position. pearson.com However, in this molecule, the C2 position is already substituted by an electron-withdrawing ethyl carboxylate group. This group deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.
Conversely, the C5 position, bearing the iodine atom, serves as a primary electrophilic center. The carbon-iodine bond is the most reactive among halothiophenes in transition metal-catalyzed cross-coupling reactions. jcu.edu.au The iodine atom is an excellent leaving group, facilitating reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, where the thiophene acts as an electrophilic partner. nih.govwikipedia.org Furthermore, theoretical studies on substituted thiophenes show that electron-withdrawing groups enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack under certain conditions, such as in SNAr reactions. nih.govnih.gov
Radical and Photochemical Reaction Pathways
Beyond ionic pathways, this compound can engage in reactions involving radical intermediates, particularly through photochemical activation. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. aip.orgacs.org This photolysis generates a highly reactive 2-(ethoxycarbonyl)-5-thienyl radical and an iodine radical. aip.org This reactivity is a cornerstone of its application in various light-induced transformations.
A significant application of the photochemical reactivity of iodo-aromatic compounds is in photoarylation reactions. researchgate.netresearchgate.net In this process, the photolytically generated thienyl radical from this compound can add to other aromatic or heteroaromatic systems, forming a new carbon-carbon bond. The general mechanism involves the homolysis of the C-I bond to create the aryl radical. This radical then attacks an unactivated arene, leading to the formation of a new biaryl linkage. researchgate.netnih.gov This method provides a metal-free alternative to traditional cross-coupling reactions for the synthesis of bi-heterocyclic structures. The efficiency and selectivity of these reactions can be influenced by the solvent and the nature of the radical acceptor.
Influence of Substituents on Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical transformations are significantly modulated by its existing substituents and can be further tuned by the introduction of others. The ethyl carboxylate group at the C2 position is strongly electron-withdrawing. This deactivates the thiophene ring towards electrophilic substitution but activates the C-I bond at the C5 position for cross-coupling reactions.
In polyhalogenated thiophenes, the site of reaction is determined by a combination of factors including the nature of the halogens, the electronic effects of other substituents, and the catalytic system employed. nih.govthieme-connect.de For instance, in Suzuki-Miyaura couplings of di-substituted thiophenes, selectivity can be controlled by the choice of palladium catalyst and ligands. researchgate.netwhiterose.ac.uk An electron-donating group, such as an amino group, would increase the electron density of the ring, potentially altering the regioselectivity of further substitutions compared to the electron-withdrawing carboxylate group. uoanbar.edu.iq Conversely, introducing another strongly electron-withdrawing group, like a nitro or cyano group, would further enhance the electrophilicity of the ring, influencing its behavior in both nucleophilic and coupling reactions. nih.govnih.gov
The table below illustrates how different substituents on a thiophene ring can direct the outcome of cross-coupling reactions, highlighting the importance of the electronic environment.
| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Major Product Position | Reference |
| 2-Bromo-5-iodothiophene | Arylboronic acid | Pd(PPh₃)₄ | C5 (Iodo position) | jcu.edu.au |
| 3-Bromo-4-trifloylthiophene | Arylboronic acid | Pd(PPh₃)₄ | C4 (Triflate position) | researchgate.net |
| 3-Bromo-4-trifloylthiophene | Arylboronic acid | Pd(tBu₃P)₂ | C3 (Bromo position) | researchgate.net |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(OAc)₂/PPh₃ | C2 (Typical) | whiterose.ac.uk |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(OAc)₂/low PPh₃ | C4 (Atypical) | whiterose.ac.uk |
Mechanistic Elucidation of Catalytic Transformations
This compound is a key substrate in numerous palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.
The most common catalytic transformations involving this substrate are Suzuki-Miyaura and Sonogashira couplings. Both reactions proceed through a well-established catalytic cycle involving a palladium catalyst. nih.govresearchgate.net
Suzuki-Miyaura Catalytic Cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate. researchgate.net
Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the iodide. youtube.com
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the final cross-coupled product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com
Sonogashira Catalytic Cycle (Copper-Cocatalyzed):
Copper-Alkyne Formation: In the presence of a base, a terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. wikipedia.org
Oxidative Addition: A Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-thienyl complex. libretexts.orgorganic-chemistry.org
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
Reductive Elimination: The desired alkynylated thiophene product is formed via reductive elimination, regenerating the Pd(0) catalyst. wikipedia.org
More recent protocols have also established copper-free Sonogashira reactions, which proceed through a slightly different, but related, palladium-centered cycle. libretexts.org
Illustrative TOF in Suzuki Coupling of 1-iodo-4-nitrobenzene researchgate.net
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(dppf)Cl₂ | 0.1 | 24 | 87 | 870 | ~36 |
| Pd(OAc)₂ | 0.01 | 48 | 90 | 9000 | ~188 |
| Pd₂(dba)₃ | 0.001 | 72 | 85 | 85000 | ~1180 |
Selectivity is another critical parameter, especially when multiple reactive sites are present. nih.govnih.gov In the case of this compound, the primary selectivity question involves reaction at the C-I bond versus potential reactions at C-H bonds. Under typical cross-coupling conditions, the reactivity of the C-I bond is vastly greater than that of the C-H bonds, leading to high selectivity for coupling at the C5 position. researchgate.net Ligand and solvent choice can be used to fine-tune this selectivity, preventing undesired side reactions and maximizing the yield of the target molecule. researchgate.net
Advanced Derivatization and Structural Modification Strategies
Synthesis of Oligothiophene Systems
The carbon-iodine bond at the 5-position of ethyl 5-iodothiophene-2-carboxylate is a key handle for constructing extended π-conjugated systems through metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the stepwise or convergent synthesis of well-defined oligothiophenes. Palladium-catalyzed reactions, such as Stille and Suzuki couplings, are prominently used to link this iodo-thiophene unit with other thiophene (B33073) monomers.
For instance, the Stille coupling reaction can be employed to couple this compound with an organostannane derivative of another thiophene, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). This methodology allows for the controlled, iterative growth of oligothiophene chains, where the ester group can be maintained or subsequently modified. The resulting oligomers are of significant interest for their tunable electronic properties, which are highly dependent on the number of repeating thiophene units and the nature of the substituents.
Similarly, Sonogashira coupling can be applied to link this compound with terminal alkynes, including ethynyl-substituted thiophenes. This introduces acetylenic bridges into the conjugated backbone, influencing the material's conformational rigidity and electronic communication between thiophene rings. These strategies are fundamental in creating donor-acceptor (D-A) type oligomers, where the ester-substituted thiophene can act as an electron-accepting moiety.
Table 1: Synthesis of Oligothiophene Systems
| Reaction Type | Coupling Partner Example | Catalyst/Reagents | Product Type | Research Focus |
|---|---|---|---|---|
| Stille Coupling | 2-(Tributylstannyl)thiophene | Pd(PPh3)4 | Ester-functionalized Bithiophene | Stepwise synthesis of defined oligomers for structure-property relationship studies. nih.gov |
| Suzuki Coupling | Thiophene-2-boronic acid | Pd(OAc)2, SPhos, K3PO4 | Ester-functionalized Bithiophene | Creation of C-C bonds with environmentally benign boronic acid reagents. |
| Sonogashira Coupling | 2-Ethynylthiophene | PdCl2(PPh3)2, CuI, Et3N | Thienyl-ethynyl-thiophene derivative | Introduction of acetylenic linkers to enhance electronic properties and structural rigidity. nih.gov |
Formation of Conjugated Co-oligomers and Polymers
The utility of this compound extends beyond simple oligothiophenes to the synthesis of more complex conjugated co-oligomers and polymers. nih.gov In these materials, the thiophene unit is combined with other aromatic or heteroaromatic systems to create materials with tailored properties for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The carboxylate group is electron-withdrawing, which helps to lower the electron density of the thiophene ring and can be used to tune the HOMO/LUMO energy levels of the resulting polymer. ossila.com
A common strategy involves creating donor-acceptor (D-A) alternating copolymers. In this design, the electron-rich thiophene unit (donor) is paired with an electron-deficient (acceptor) monomer. While the ester-functionalized thiophene itself can act as a weak acceptor, it is more commonly used as a building block that is then coupled with stronger acceptor units like benzothiadiazole or isoindigo. nih.gov
Stille and Suzuki polymerization are the workhorse methods for synthesizing these polymers. For example, a polymerization reaction between a distannylated donor monomer and a dihalogenated acceptor monomer (or vice versa) can produce high molecular weight polymers. This compound can be incorporated into these polymer backbones, providing a site for post-polymerization modification via its ester group. Lin, Liu et al. reported the synthesis of novel thiophene-isoindigo–thiophene D–A–D-type oligomers via Stille coupling, which were then electropolymerized to create macromolecules with favorable electrochromic performances, including high optical contrast and fast switching times. nih.gov
Table 2: Formation of Conjugated Co-oligomers and Polymers
| Polymerization Method | Co-monomer Example | Catalyst System | Resulting Polymer Type | Key Feature |
|---|---|---|---|---|
| Stille Polymerization | 2,5-Bis(tributylstannyl)thiophene | PdCl2(PPh3)2 | Poly(thiophene carboxylate) | Incorporates ester groups directly into the polymer backbone. |
| Suzuki Polymerization | Benzothiadiazole-4,7-diboronic acid | Pd(PPh3)4, Na2CO3 | Donor-Acceptor Copolymer | Creates low bandgap materials for organic solar cell applications. nih.gov |
| Electropolymerization | Thiophene-isoindigo-thiophene oligomer | Applied potential | D-A-D type polymer film | Forms polymer films directly on an electrode surface for electrochromic devices. nih.gov |
Functional Group Interconversions and Ester Modifications
The ethyl ester group of the title compound provides a gateway for a wide array of functional group interconversions, allowing for fine-tuning of the molecule's properties or for linking it to other chemical entities. ub.edu These transformations are crucial for developing specialized monomers or for post-synthesis modification of polymers.
Ester Hydrolysis (Saponification): The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-iodothiophene-2-carboxylic acid. This reaction is typically carried out under basic conditions using a hydroxide (B78521) base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification. libretexts.org The resulting carboxylic acid is a versatile intermediate itself. It can be used to form amide bonds, participate in different coupling reactions, or be used to enhance the solubility of the molecule in aqueous media.
Ester Reduction: The ester can be reduced to a primary alcohol, (5-iodothiophen-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. libretexts.orgorganic-chemistry.org The reaction proceeds to form two alcohols; the primary alcohol from the acyl portion and ethanol (B145695) from the alkoxy portion. libretexts.org Alternatively, using one equivalent of diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can selectively reduce the ester to an aldehyde, 5-iodothiophene-2-carbaldehyde. libretexts.orgimperial.ac.uk This aldehyde is a valuable synthon for introducing the thiophene moiety through reactions like Wittig or aldol (B89426) condensations.
Other Modifications: The carboxylic acid obtained from hydrolysis can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. vanderbilt.edu This highly reactive acyl chloride can then be used to form amides by reacting with amines or new esters by reacting with different alcohols. These modifications are essential for attaching the thiophene core to biomolecules, other polymer chains, or functional surfaces.
Table 3: Functional Group Interconversions and Ester Modifications
| Transformation | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| Hydrolysis (Saponification) | This compound | 1. NaOH(aq), EtOH, heat 2. H3O+ | 5-Iodothiophene-2-carboxylic acid |
| Reduction to Alcohol | This compound | 1. LiAlH4, Et2O 2. H3O+ | (5-Iodothiophen-2-yl)methanol |
| Reduction to Aldehyde | This compound | DIBAL-H, Toluene, -78 °C | 5-Iodothiophene-2-carbaldehyde |
| Acyl Chloride Formation | 5-Iodothiophene-2-carboxylic acid | SOCl2 or (COCl)2 | 5-Iodothiophene-2-carbonyl chloride |
| Amide Formation | 5-Iodothiophene-2-carbonyl chloride | R2NH (an amine) | N-Substituted-5-iodothiophene-2-carboxamide |
Applications in Advanced Materials Science
Precursors for Organic Electronic Materials
Ethyl 5-iodothiophene-2-carboxylate serves as a fundamental precursor in the synthesis of a range of organic electronic materials. The iodine atom provides a reactive site for cross-coupling reactions, a common method for building the carbon-carbon bonds necessary for creating conjugated polymers and small molecules used in electronic devices. The ethyl carboxylate group, being an electron-withdrawing group, can be used to tune the electronic properties of the resulting materials. ossila.com
In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene-based materials are integral to the development of the emissive layer. While direct data on polymers from this compound is limited, analogous thiophene (B33073) derivatives are used to synthesize polymers that exhibit bright and stable electroluminescence. materials-science.info The ability to modify the thiophene backbone allows for the tuning of the emission color and efficiency of the OLED device. For instance, a thiophene-based polymer with a cyano side chain has been shown to be a promising orange-emitting material in a single-layer LED. materials-science.info The incorporation of units derived from this compound would be expected to influence the polymer's electronic properties and, consequently, the performance of the OLED.
Thiophene-based polymers are widely employed in the active layer of Organic Photovoltaics (OPVs) due to their excellent light-absorbing properties and charge-transport characteristics. ossila.com The synthesis of medium to low bandgap polymer semiconductors, which are highly desirable for efficient solar energy conversion, often involves thiophene derivatives. ossila.com The electron-withdrawing nature of the carboxylate group in this compound can help to lower the energy levels of the resulting polymer's molecular orbitals, a key strategy for improving the open-circuit voltage of an OPV device.
Organic Field-Effect Transistors (OFETs) rely on semiconducting materials that can efficiently transport charge carriers. Thiophene-based polymers have demonstrated high charge carrier mobilities, making them suitable for this application. nist.gov The regioregularity of these polymers, which can be controlled during synthesis, is crucial for achieving the ordered packing necessary for efficient charge transport. nih.govrsc.org The use of functionalized thiophene monomers like this compound allows for the synthesis of polymers with improved solubility and processability without compromising their electronic performance. nih.gov
Role in Polymer Semiconductor Synthesis
This compound is a key monomer in the synthesis of polymer semiconductors through various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. rsc.org The iodine atom at the 5-position provides a reactive handle for these palladium or nickel-catalyzed polymerizations, enabling the formation of well-defined, regioregular polythiophenes. nih.govrsc.org The ability to precisely control the polymer structure is essential for achieving the desired electronic and optical properties. rsc.org
The incorporation of the ethyl carboxylate group directly onto the thiophene ring influences the electronic structure of the resulting polymer. This functionalization can enhance the polymer's solubility and processability, which are critical for the fabrication of large-area electronic devices. nih.gov Furthermore, the electronic nature of the substituent can alter the polymer's bandgap and energy levels, thereby tuning its performance in specific applications. nih.gov
| Property | Influence of this compound Moiety | Source |
| Regioregularity | The iodo-group facilitates controlled polymerization, leading to structurally well-defined polymers. | nih.govrsc.org |
| Solubility | The ethyl carboxylate group can improve the solubility of the resulting polymer in organic solvents. | nih.gov |
| Electronic Properties | The electron-withdrawing nature of the ethyl carboxylate group can lower the HOMO and LUMO energy levels of the polymer. | ossila.com |
Development of Functional Nanoarchitectures
The versatility of thiophene-based polymers extends to the creation of functional nanoarchitectures. By carefully designing the polymer structure using monomers like this compound, it is possible to control the self-assembly of these materials into ordered nanostructures such as nanofibers and nanowires. These nanostructures can exhibit enhanced electronic and optical properties due to improved intermolecular interactions and charge transport pathways. The ability to form well-defined nano- and micro-scale structures is a significant advantage of using regioregular polythiophenes. rsc.org
Tunable Optoelectronic Properties
A key advantage of using this compound in the synthesis of conjugated polymers is the ability to tune the optoelectronic properties of the final material. The electronic properties of polythiophenes can be modulated by introducing various functional groups onto the thiophene ring. nih.gov The ethyl carboxylate group, being electron-withdrawing, can be strategically combined with electron-donating units in a donor-acceptor copolymer architecture. This approach is a powerful tool for narrowing the polymer's bandgap, which is crucial for applications in red or near-infrared emitting OLEDs and for capturing a broader range of the solar spectrum in OPVs. researchgate.net The chemical oxidation of the thiophene-based side groups in polyphosphazenes has been shown to be an effective method for optimizing their optoelectronic properties. researchgate.net
| Property | Tuning Mechanism | Resulting Application | Source |
| Bandgap | Alternating electron-donating and electron-withdrawing monomers. | Low bandgap polymers for OPVs and near-infrared OLEDs. | ossila.comresearchgate.net |
| Emission Color | Modification of the polymer backbone and side chains. | Tunable light emission in OLEDs. | materials-science.info |
| Energy Levels | Introduction of electron-withdrawing or -donating groups. | Optimization of charge injection and extraction in electronic devices. | nih.gov |
Band Gap Engineering
The ability to control the band gap of a semiconductor is crucial for its application in electronic devices. In conjugated polymers, the band gap is defined as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For materials based on this compound, the substituents play a critical role in determining this energy gap.
| Property | Influence of Substituents | Relevance |
| Band Gap (Eg) | The electron-withdrawing nature of the ethyl carboxylate group contributes to lowering the band gap of polymers incorporating this monomer. | Essential for tuning the absorption and emission properties of materials used in organic solar cells and OLEDs. |
| HOMO/LUMO Levels | The iodo and carboxylate groups modify the energy levels, impacting the material's charge injection and transport properties. | Critical for optimizing the performance of organic electronic devices. |
Redox Property Modulation
The redox properties of a material, specifically its oxidation and reduction potentials, are fundamental to its performance in electronic devices such as transistors and sensors. The presence of the iodo and ethyl carboxylate groups on the thiophene ring significantly modulates the redox behavior of polymers derived from this compound.
The electron-withdrawing character of the ethyl carboxylate group makes the thiophene ring more electron-deficient. ossila.com This increased electron deficiency makes the resulting polymer more difficult to oxidize, leading to a higher oxidation potential. Conversely, the reduction of the polymer is facilitated. This modulation of redox potentials is a powerful tool for designing materials with specific charge transport characteristics. The ability to fine-tune the ease of oxidation and reduction is critical for matching the energy levels of different layers within an organic electronic device to ensure efficient charge transfer.
| Redox Parameter | Effect of Substituents | Significance |
| Oxidation Potential | The electron-withdrawing substituents increase the oxidation potential, making the material more stable against oxidative degradation. | Enhances the environmental stability and operational lifetime of organic electronic devices. |
| Reduction Potential | The electron-withdrawing nature of the substituents facilitates reduction. | Important for applications in n-type organic field-effect transistors (OFETs) and as electron-accepting materials in organic solar cells. |
Non-linear Optical Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are essential for a variety of applications in photonics, including frequency conversion, optical switching, and data storage. Organic molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, often exhibit significant second-order NLO properties.
While this compound itself does not possess a classic push-pull architecture, it serves as a crucial building block for creating such systems. The thiophene ring acts as a π-conjugated bridge. The ethyl carboxylate group functions as an electron-accepting moiety. By coupling this monomer with another monomer containing a strong electron-donating group, a push-pull oligomer or polymer can be synthesized.
The replacement of a phenyl ring with a thiophene ring in NLO chromophores has been shown to lead to large enhancements in polarizability. The introduction of electroactive groups, such as the iodo and carboxylate functionalities, can further enhance the third-order NLO susceptibilities. The design of molecules with large second-order molecular hyperpolarizability (β) is a key goal in this field. The value of β is known to increase with the strength of the donor and acceptor groups and the length of the π-conjugation.
| NLO Property | Role of this compound | Application |
| Second-Order Hyperpolarizability (β) | Serves as a key building block for constructing push-pull systems with potentially high β values. | Frequency doubling (e.g., in lasers), electro-optic modulation, and optical parametric oscillation. |
| Third-Order NLO Susceptibility (χ(3)) | The introduction of electroactive substituents can enhance the third-order NLO response of thiophene-based materials. | All-optical switching, optical limiting, and third-harmonic generation. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on Ethyl 5-iodothiophene-2-carboxylate are absent from the current body of scientific literature.
Electronic Structure Elucidation
There are no specific studies found that elucidate the electronic structure of this compound using DFT. Such a study would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity and intermolecular interactions. While DFT has been applied to other substituted thiophenes, such as 2-ethylhexyl 5-bromothiophene-2-carboxylates, to examine their structural and electronic characteristics, this specific data for the iodo-variant is not available. nih.govmdpi.com
Molecular Modeling and Simulation
No specific molecular modeling or simulation studies for this compound were identified. This type of research, which can include molecular dynamics simulations, is valuable for understanding the compound's behavior in various environments and its potential interactions with biological macromolecules. While molecular docking and dynamics simulations have been performed on other thiophene (B33073) derivatives to explore their binding affinities with proteins, this has not been extended to this compound. rsc.orgnih.govresearchgate.net
Spectroscopic and Structural Characterization Advanced Applications
Spectroscopic Probing of Electronic States
The electronic states of thiophene-based molecules are typically investigated using techniques like UV-visible absorption and photoelectron spectroscopy. The absorption spectrum of thiophene (B33073) itself shows highly resolved vibrational structures, which are analyzed to understand the nature of its excited electronic states. rsc.org For substituted thiophenes like Ethyl 5-iodothiophene-2-carboxylate, the electronic transitions are influenced by both the electron-withdrawing carboxylate group and the heavy iodine atom.
In-depth analysis of a closely related molecule, 2-iodothiophene (B115884), using femtosecond transient absorption spectroscopy with an extreme ultraviolet (XUV) probe provides a powerful model for understanding the electronic state dynamics of this compound. aip.org The absorption band of 2-iodothiophene is understood to arise from two main types of initial excitations: diabatically bound π → π* excitations and dissociative (nI/π) → σ*C-I excited states, where nI represents a non-bonding orbital on the iodine atom. aip.org
Upon excitation with a 268 nm UV pulse, the evolution of the electronic states can be tracked in real-time. The XUV spectra monitor the formation of singly occupied molecular orbitals (SOMOs) during photoexcitation and the subsequent evolution of transient electronic configurations as the carbon-iodine bond breaks. aip.org This allows for the direct observation of the ultrafast dynamics leading to the formation of neutral iodine fragments. aip.org The presence of the ethyl carboxylate group at the 2-position in this compound would be expected to modulate these electronic states and potentially influence the dynamics of C-I bond fission.
Key Observations from Transient Absorption of 2-iodothiophene
| Time Delay | Spectral Feature | Interpretation |
|---|---|---|
| -30 to +20 fs | Broad feature peaking at 47.3 eV | Observation of a short-lived transient species upon initial excitation. aip.org |
| 90 to 180 fs | Pronounced asymmetry in the neutral I atom peak (~46 eV) | Evolution of electronic configurations during C-I bond fission. aip.org |
X-ray Crystallographic Analysis of Derivatives for Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable data on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern how molecules pack in the solid state. While a crystal structure for this compound itself is not detailed in the surveyed literature, analysis of its derivatives offers significant insight.
A notable example is the derivative Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate , whose structure has been resolved by single-crystal X-ray diffraction. uomphysics.net This analysis reveals the complex interplay of non-covalent interactions that stabilize the crystal lattice. The crystal structure is stabilized by C-H···O intermolecular interactions and π-π stacking (centroid-centroid) interactions. uomphysics.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, further clarifies the nature and prevalence of these interactions. uomphysics.net
Crystallographic Data for a Derivative: Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
Data sourced from a study on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a derivative of the subject compound. uomphysics.net
Dynamic Spectroscopic Studies of Reaction Intermediates
Dynamic spectroscopy encompasses a set of powerful techniques used to observe and characterize fleeting reaction intermediates, which are species that exist for only a short time during a chemical transformation. These methods provide mechanistic insights that are unattainable from the analysis of only starting materials and final products.
Transient absorption spectroscopy (TAS) is a premier technique in this field, capable of monitoring processes on timescales from femtoseconds to milliseconds. youtube.comyoutube.com As detailed previously, the application of femtosecond TAS to 2-iodothiophene provides a direct window into the dynamics of its C-I bond fission. aip.org By using a "pump" laser pulse to initiate the reaction and a "probe" pulse to measure absorption at a specific time delay, the entire lifecycle of the reaction can be mapped. youtube.com This allows for the identification of excited states and transient species and the measurement of their formation and decay rates. aip.orgrsc.org The study on 2-iodothiophene successfully tracked the process from the initial photoexcited state to the generation of iodine atom fragments, providing a clear picture of the intermediates involved. aip.org
Another relevant technique is dynamic NMR spectroscopy, which can be used to study slower dynamic processes, such as restricted bond rotation. For instance, dynamic NMR has been employed to investigate the rotational barriers of thiophene rings in organometallic complexes, providing information on the energetics of conformational changes. acs.orgacs.org For a molecule like this compound, dynamic NMR could potentially be used to study the rotational dynamics around the C-C bond connecting the thiophene ring and the carboxylate group, or to follow the progress of slower reactions in solution.
Application of Transient Absorption Spectroscopy to 2-iodothiophene Photodissociation
| Time Scale | Observed Event | Significance |
|---|---|---|
| Femtoseconds (fs) | Initial photoexcitation to π → π* and (nI/π) → σ*C-I states. | Identifies the initial light-absorbing states that trigger the reaction. aip.org |
| fs to Picoseconds (ps) | Evolution of transient electronic configurations. | Tracks the progress of the C-I bond breaking in real-time. aip.org |
Future Directions and Emerging Research Avenues
Novel Catalyst Development for Enhanced Synthesis
The synthesis of thiophene (B33073) derivatives, including ethyl 5-iodothiophene-2-carboxylate, is an area of continuous research. The Gewald reaction, a one-pot synthesis for 2-aminothiophenes, has seen various modifications to improve yield, reduce reaction times, and employ more environmentally friendly catalysts. researchgate.net
Recent advancements have focused on the use of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture and potential for reusability. For instance, CaO has been reported as a low-cost and efficient catalyst for the Gewald reaction, providing moderate to good yields of 2-aminothiophenes. The development of novel catalysts remains a key area of interest to further enhance the efficiency and sustainability of synthesizing thiophene-based compounds.
Below is a comparison of different catalysts used in the Gewald reaction for the synthesis of 2-aminothiophenes, highlighting the ongoing efforts to optimize this important transformation.
Table 1: Comparison of Catalysts in the Gewald Reaction for 2-Aminothiophene Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| CaO | Ethanol (B145695), reflux | Moderate to Good |
Integration into Multi-component Reaction Systems
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. nih.govresearchgate.net These reactions are advantageous for their atom economy, step economy, and ability to generate complex molecules from simple precursors. nih.gov The integration of this compound and its derivatives into MCRs represents a promising strategy for the rapid synthesis of diverse heterocyclic compounds. researchgate.net
For example, MCRs have been employed to synthesize various biologically active molecules, including those with potential applications in medicinal chemistry. rug.nlmdpi.com The development of new MCRs involving thiophene derivatives could lead to the discovery of novel compounds with interesting pharmacological properties. Research in this area focuses on designing new reaction sequences and identifying suitable catalysts to facilitate these complex transformations. nih.govmdpi.com
Exploration of New Material Science Applications
Thiophene-containing polymers are a significant class of organic electronic materials due to their excellent charge transport properties. uniroma1.it this compound serves as a crucial building block for the synthesis of these advanced materials. The carboxylate group acts as an electron-withdrawing group, which can lower the electron density of the thiophene ring and influence the electronic properties of the resulting polymers. ossila.com
Researchers are actively exploring the use of thiophene derivatives in various organic electronic devices, including:
Organic Light-Emitting Diodes (OLEDs) uniroma1.it
Organic Photovoltaics (OPVs) uniroma1.itossila.com
Organic Field-Effect Transistors (OFETs) uniroma1.it
The synthesis of novel conjugated oligothiophenes and polymers derived from this compound and related compounds is a key focus. uniroma1.it These materials exhibit low bandgaps, which is a desirable characteristic for organic semiconductors. uniroma1.it Furthermore, bio-based polyesters derived from 2,5-thiophenedicarboxylic acid are being investigated as sustainable alternatives to fossil-based polymers for applications like packaging, showing promising mechanical and barrier properties. mdpi.com The ability to tune the properties of these materials by modifying the chemical structure of the thiophene monomer opens up a wide range of possibilities for future applications.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.comnih.govnih.gov DFT calculations allow for the prediction of various molecular properties, including electronic structure, geometry, and reactivity, providing valuable insights that complement experimental findings. mdpi.comnih.gov
In the context of this compound and its derivatives, DFT studies are used to:
Analyze Reaction Mechanisms: Understanding the intricate steps of a chemical reaction. mdpi.com
Predict Physicochemical Properties: Calculating properties such as ionization potential, electron affinity, and spectral data. mdpi.comresearchgate.net
Investigate Structural Properties: Determining bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of molecules. nih.govnih.gov
Guide the Design of New Materials: Simulating the electronic properties of new thiophene-based polymers to predict their performance in electronic devices. acs.org
The accuracy of DFT calculations depends on the chosen functional and basis set. acs.org Researchers are continuously assessing the performance of different DFT functionals to improve the reliability of theoretical predictions for thiophene-containing systems. acs.org These computational methods accelerate the discovery and development of new molecules and materials by allowing for virtual screening and rational design before embarking on extensive experimental work.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminothiophenes |
| CaO |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| 2,5-thiophenedicarboxylic acid |
| 5-bromothiophene-2-carboxlic acid |
| 2-ethylhexyl 5-bromothiophene-2-carboxylate |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate |
| Ciprofloxacin |
| Ceftriaxone |
| 3-bromothiophene |
| octylmagnesium bromide |
| 3-octylthiophene |
| 2-bromo-3-octylthiophene |
| 2-(3-Octylthienyl)magnesium bromide |
| 2,5-dibromothiophene |
| 4,4''- dioctyl-2,2':5',2''-terthiophene |
| 5,5'-dibromo-2,2'-bithiophene |
| 2,2'- bithiophene |
| 3,3'''-dioctyl- 2,2':5',2'':5'',2'''-quaterthiophene |
| Melphalan |
| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate |
| Ethylacetoacetate |
| 5-Iodothiophene-2-carboxylic acid |
| 5-Ethylthiophene-2-carboxylic acid |
| 2,5-furandicarboxylic acid |
| poly(ethylene furanoate) |
| poly(ethylene terephthalate) |
| 5 hydroxymethyl-furfural |
| Poly(alkylene 2,5-thiophenedicarboxylate)s |
| Poly(propylene 2,5-thiophenedicarboxylate) |
| Poly(butylene 2,5-thiophenedicarboxylate) |
| Poly(lactic acid) |
| Poly(hydroxybutyrate) |
| Poly(butylene succinate) |
Q & A
Q. What are the standard synthetic methods for Ethyl 5-iodothiophene-2-carboxylate, and how are yields optimized?
this compound is synthesized via direct metalation of ethyl thiophene-2-carboxylate using a mixed lithium-cadmium base. The reaction involves iodination at the 5-position of the thiophene ring. Purification by flash chromatography (heptane/CH₂Cl₂ 90:10) yields the compound as a yellow oil with 77% efficiency. Key parameters include reaction temperature control (ambient to 95°C) and solvent selection to minimize steric hindrance and maximize nucleophilicity .
Table 1: Synthetic Optimization Parameters
Q. How is this compound characterized, and what analytical techniques are critical?
Characterization relies on ¹H/¹³C NMR and chromatographic purity analysis. For example:
- ¹H NMR (CDCl₃) : δ 1.36 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.33 (q, 2H, J = 7.1 Hz, OCH₂), 7.25 (d, 1H, J = 3.9 Hz, thiophene-H), 7.42 (d, 1H, J = 3.9 Hz, thiophene-H) .
- ¹³C NMR : δ 14.4 (CH₂CH₃), 61.5 (OCH₂), 82.6 (C-I), 134.4–161.0 (thiophene carbons) . Cross-referencing with literature data ensures structural validation and identifies impurities (e.g., unreacted starting material) .
Q. What are the common reactivity patterns of this compound in cross-coupling reactions?
The iodine substituent enables participation in Sonogashira , Suzuki-Miyaura , and Ullmann couplings . For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms triazole-linked derivatives. Reactivity is influenced by the electron-withdrawing ester group, which reduces nucleophilicity at the 5-position but stabilizes transition states in coupling reactions .
Advanced Research Questions
Q. How do reaction conditions influence the stability and yield of this compound derivatives?
Substituent electronic effects dominate:
- Electron-withdrawing groups (e.g., -CO₂Et) require higher temperatures (95°C) to overcome reduced nucleophilicity.
- Steric hindrance at the 3-position lowers yields (e.g., <10% conversion for 3-substituted analogs) . Solvent polarity (e.g., DMSO–water mixtures) stabilizes charged intermediates, improving yields by 15–20% compared to nonpolar solvents .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Multi-technique validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS). For instance, X-ray crystallography resolves ambiguities in regiochemistry for iodinated products .
- Dynamic NMR analysis : Detect rotational barriers in ester groups that may cause signal splitting .
- Reference databases : Cross-check with PubChem or crystallographic databases to validate shifts .
Q. What mechanistic insights guide the design of this compound-based inhibitors?
- DFT calculations : Predict electrophilic/nucleophilic sites. The iodine atom acts as a leaving group in SNAr reactions, while the ester enables hydrogen bonding with biological targets .
- Kinetic studies : Monitor iodination rates under varying conditions to optimize catalytic cycles .
- Biological assays : Screen derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
Q. What safety protocols are critical when handling this compound?
While specific data for this compound is limited, structurally similar iodothiophenes require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste for incineration .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) to enable replication .
- Data Reporting : Include full NMR assignments, HRMS data, and chromatograms in supplementary materials .
- Contradiction Analysis : Use statistical tools (e.g., RSD calculations) to assess variability in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
